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Compound of Interest

Compound Name: Mogroside IIA1

Cat. No.: B10817821 Get Quote

This document provides a detailed technical overview of Mogroside IIA1, a triterpenoid

glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1] Mogrosides are a class of

cucurbitane-type tetracyclic triterpenoid saponins that are the primary source of the intense

sweetness of monk fruit.[2] These compounds, including Mogroside IIA1, are investigated for

a range of pharmacological activities, such as antioxidant, antidiabetic, and anticancer effects.

[3][4] This guide consolidates available data on its chemical structure, physicochemical

properties, and the experimental protocols used for its characterization.

Chemical Structure and Identification
Mogroside IIA1 is a glycoside derivative of the tetracyclic triterpene aglycone, mogrol.[5] Its

structure consists of the mogrol core with two glucose moieties attached. Specifically, it is a

diglycoside of mogrol. The systematic IUPAC name for Mogroside IIA1 is (2R,3R,4S,5S,6R)-2-

[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-

4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-

17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-

(hydroxymethyl)oxane-3,4,5-triol.

The core structure is a cucurbitane skeleton, which is characteristic of this class of compounds.

Physicochemical and Spectrometric Data
The quantitative data for Mogroside IIA1 are summarized below. This includes its molecular

formula, mass, and predicted mass spectrometry data, which are crucial for its identification
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and quantification in complex mixtures.

Property Value Reference(s)

Molecular Formula C₄₂H₇₂O₁₄

Molecular Weight 801.01 g/mol

Monoisotopic Mass 800.4922 Da

Appearance White to off-white solid

CAS Number 88901-44-4

Predicted XlogP 1.7

Solubility
Soluble in DMSO (100 mg/mL

with ultrasonic treatment)

Storage Conditions

4°C, protect from light. In

solvent: -80°C for 6 months;

-20°C for 1 month.

Predicted ESI-MS/MS Adduct

m/z---[M-

H]⁻[M+H]⁺[M+Na]⁺[M+HCOO]

⁻

Experimental Protocols
The isolation and structural elucidation of Mogroside IIA1 rely on standard and advanced

analytical techniques common in natural product chemistry.

Mogrosides are typically isolated from a crude extract of Siraitia grosvenorii fruit.

Extraction: Dried and powdered monk fruit is extracted with an aqueous-alcoholic solution

(e.g., 70-80% ethanol) at an elevated temperature. The resulting extract is filtered and

concentrated under reduced pressure to yield a crude extract.

Preliminary Purification: The crude extract is subjected to column chromatography using a

macroporous resin to remove pigments, monosaccharides, and other impurities. The

mogroside-rich fraction is eluted with a higher concentration of ethanol.
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Fractionation: The enriched fraction is further separated using silica gel column

chromatography with a gradient elution system, typically a chloroform-methanol or ethyl

acetate-ethanol-water mixture.

Final Purification: Fractions containing Mogroside IIA1 are identified by thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC). Final purification

is achieved through repeated column chromatography or by using semi-preparative HPLC to

yield the pure compound.

The definitive structure of Mogroside IIA1 is determined using a combination of mass

spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS):

Objective: To determine the molecular weight and elemental formula.

Methodology: High-resolution electrospray ionization mass spectrometry (HRESIMS),

often coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, is used. Samples are

prepared in a suitable solvent like methanol or acetonitrile and analyzed in both positive

and negative ionization modes to observe adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

The accurate mass measurement allows for the unambiguous determination of the

molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To determine the complete chemical structure, including the carbon skeleton,

stereochemistry, and glycosylation pattern.

Methodology: The purified compound is dissolved in a deuterated solvent (e.g., CD₃OD or

DMSO-d₆). A suite of NMR experiments is performed on a high-field spectrometer (e.g.,

500 MHz or higher).

¹H NMR: Identifies the number and type of protons.

¹³C NMR: Identifies the number and type of carbon atoms.
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2D NMR (COSY, HSQC, HMBC): Used to establish connectivity. COSY (Correlation

Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum

Coherence) correlates protons with their directly attached carbons. HMBC

(Heteronuclear Multiple Bond Correlation) shows long-range correlations between

protons and carbons (2-3 bonds), which is critical for assembling the aglycone structure

and determining the glycosidic linkages.

Objective: To determine the concentration of Mogroside IIA1 in an extract or sample.

Methodology: A validated HPLC-ESI-MS/MS method is employed for the simultaneous

quantification of multiple mogrosides.

Chromatography: Separation is achieved on a C18 column with a mobile phase consisting

of an acetonitrile and water gradient.

Mass Spectrometry: Detection is performed using a tandem mass spectrometer (e.g.,

triple quadrupole) in negative ionization mode, which offers high sensitivity. The [M-H]⁻ ion

is selected as the precursor ion for fragmentation, and specific product ions are monitored

for quantification using the multiple reaction monitoring (MRM) mode.

Biosynthesis and Experimental Workflow Diagrams
The following diagrams illustrate the general biosynthetic pathway of mogrosides and a typical

workflow for their isolation and analysis.
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Figure 1: Generalized Biosynthetic Pathway of Mogrosides
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Caption: Generalized pathway for mogroside biosynthesis from squalene.

Figure 2: Experimental Workflow for Mogroside IIA1 Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Mogroside - Wikipedia [en.wikipedia.org]

2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and
Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

3. medchemexpress.com [medchemexpress.com]

4. Recent advancements in mogrosides: A review on biological activities, synthetic biology,
and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]

5. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside
compounds - Google Patents [patents.google.com]

To cite this document: BenchChem. [Mogroside IIA1: A Comprehensive Technical Profile].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10817821#what-is-the-chemical-structure-of-
mogroside-iia1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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